4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a thioxoimidazolidinyl moiety, which is further functionalized with a fluorophenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Thioxoimidazolidinyl Core: This step involves the reaction of appropriate starting materials to form the thioxoimidazolidinyl ring. Common reagents include thiourea and α-haloketones under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Benzamide Moiety: The final step involves coupling the thioxoimidazolidinyl intermediate with a chloro-substituted benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules. It could be explored for its binding affinity to proteins or enzymes, potentially leading to the development of new biochemical probes or inhibitors.
Medicine
In medicine, the compound may exhibit pharmacological activities due to its unique structure. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thioxoimidazolidinyl moiety might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-chloro-N-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide imparts unique electronic and steric properties, potentially enhancing its biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H16ClFN4O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C19H16ClFN4O3S/c1-24-18(28)15(10-16(26)22-14-8-6-13(21)7-9-14)25(19(24)29)23-17(27)11-2-4-12(20)5-3-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
SMSNEMZOXJBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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